![molecular formula C18H13NO4 B2731015 4-((((1,3-Dioxoindan-2-ylidene)methyl)amino)methyl)benzoic acid CAS No. 1022362-21-5](/img/structure/B2731015.png)
4-((((1,3-Dioxoindan-2-ylidene)methyl)amino)methyl)benzoic acid
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Description
“4-((((1,3-Dioxoindan-2-ylidene)methyl)amino)methyl)benzoic acid” is a chemical compound with the molecular formula C18H13NO4. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 35 bonds, including 24 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.305. It has 4 H-bond acceptors and 1 H-bond donor . Its ACD/LogP value is 3.42, indicating its lipophilicity . The compound’s density is 1.5±0.1 g/cm3, and it has a boiling point of 549.0±50.0 °C at 760 mmHg .Scientific Research Applications
Aggregation Enhanced Emission Properties
Research has shown that derivatives of 1,8-naphthalimide, including compounds related to 4-((((1,3-Dioxoindan-2-ylidene)methyl)amino)methyl)benzoic acid, exhibit aggregation-enhanced emission (AEE) properties. These compounds can form nano-aggregates in aqueous-DMF solution, showing enhanced luminescence in both DMF solution and solid state. This property is influenced by the solvent's polarity, and these compounds also demonstrate mechanochromic properties and multi-stimuli responsiveness. This makes them potentially useful for applications in optoelectronics, sensory devices, and as fluorescent markers in biological systems (Srivastava et al., 2017).
Photophysical Properties
Further studies on 1,8-naphthalimide derivatives, including this compound, reveal their ability to form nanoaggregates that exhibit aggregation-enhanced emission. Their photophysical properties have been explored, showing potential for applications that require materials with specific light-emitting properties. The photophysical behavior is related to the nature of benzoic acid derivatives, which may be exploited in designing new materials for optoelectronic applications (Srivastava et al., 2016).
Synthesis of Hybrid Compounds
Research into synthesizing hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid has led to the creation of new systems containing pharmacophoric fragments of reagents. These studies are essential for developing new therapeutic agents with improved pharmacological profiles. The innovative synthesis approaches provide insights into designing novel compounds with potential medicinal applications (Ivanova et al., 2019).
Dual Modes and Dual Emissions
Certain derivatives of the discussed chemical structure show unique dual fluorescence emissions based on solvent, pH, and excitation wavelength. This characteristic offers potential uses in developing fluorescent probes and sensors that can operate under varying environmental conditions, providing a versatile tool for scientific and technological applications (Singh & Baruah, 2017).
properties
IUPAC Name |
4-[[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-16-13-3-1-2-4-14(13)17(21)15(16)10-19-9-11-5-7-12(8-6-11)18(22)23/h1-8,10,20H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIEISMESHZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=CC=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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